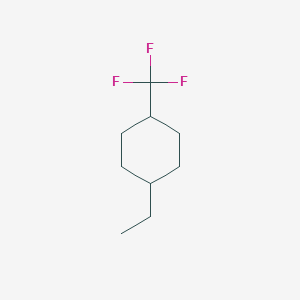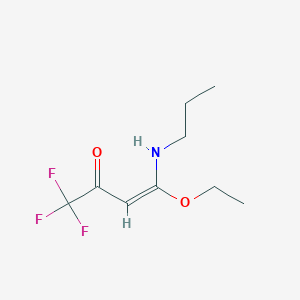
Dihydro-5-chloro-5-methyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-5-chloro-5-methyl-2(3H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a chlorine and a methyl group attached to a dihydrofuranone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-5-chloro-5-methyl-2(3H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 5-chloro-5-methyl-2(3H)-furanone with a reducing agent to introduce the dihydro functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques like flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-5-chloro-5-methyl-2(3H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex furanone derivatives.
Reduction: Reduction reactions can further modify the dihydrofuranone ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized furanones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Dihydro-5-chloro-5-methyl-2(3H)-furanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism by which Dihydro-5-chloro-5-methyl-2(3H)-furanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s activity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2(3H)-furanone: Lacks the dihydro and methyl groups, leading to different reactivity and applications.
5-Methyl-2(3H)-furanone: Lacks the chlorine atom, affecting its chemical properties and biological activity.
Dihydro-2(3H)-furanone: Lacks both the chlorine and methyl groups, making it less versatile.
Uniqueness
Dihydro-5-chloro-5-methyl-2(3H)-furanone’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.
Propriétés
Numéro CAS |
40125-55-1 |
|---|---|
Formule moléculaire |
C5H7ClO2 |
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
5-chloro-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7ClO2/c1-5(6)3-2-4(7)8-5/h2-3H2,1H3 |
Clé InChI |
GSMLOFYMRYAZLP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


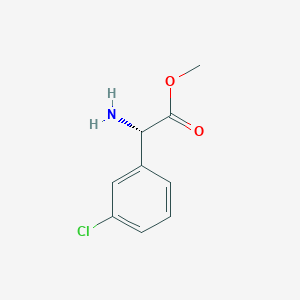
![2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12858440.png)
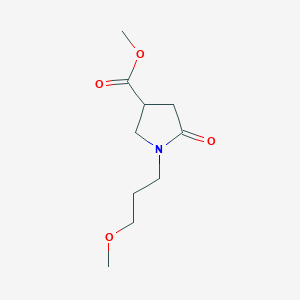

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium chloride](/img/structure/B12858455.png)
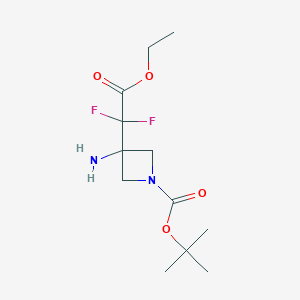
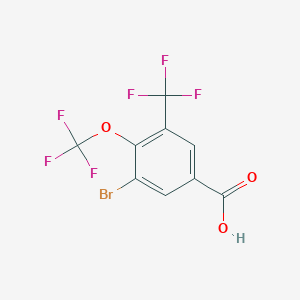

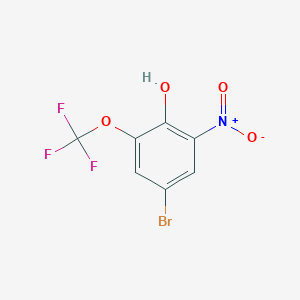

![1,2,3,4-Tetrahydronaphthalen-1-amine (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B12858480.png)
